molecular formula C17H20O2 B055959 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene CAS No. 116644-62-3

1-Methoxycarbonyl-3-ethyl-6-isopropylazulene

Cat. No.: B055959
CAS No.: 116644-62-3
M. Wt: 256.34 g/mol
InChI Key: RKXDBBSILRGMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxycarbonyl-3-ethyl-6-isopropylazulene is a useful research compound. Its molecular formula is C17H20O2 and its molecular weight is 256.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

116644-62-3

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

methyl 3-ethyl-6-propan-2-ylazulene-1-carboxylate

InChI

InChI=1S/C17H20O2/c1-5-12-10-16(17(18)19-4)15-9-7-13(11(2)3)6-8-14(12)15/h6-11H,5H2,1-4H3

InChI Key

RKXDBBSILRGMLE-UHFFFAOYSA-N

SMILES

CCC1=C2C=CC(=CC=C2C(=C1)C(=O)OC)C(C)C

Canonical SMILES

CCC1=C2C=CC(=CC=C2C(=C1)C(=O)OC)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyraldehyde (61.5 g, 0.853 mole) and morpholine (61.9 g, 0.71 mole) are added to cooled ethanol (400 ml), and then the compound (5) (68 g, 0.276 mole) is added thereto. The obtained mixture is stirred and warmed to dissolve the solid substance homogeneously. It is heated under reflux for 8 hours, and then the solvent is distilled off under reduced pressure to precipitate an oily material. The obtained oily material is dissolved in benzene (450 ml), washed twice with the same volume of water, three times with 1N HCl (400 ml), and further twice with water (400 ml). The obtained benzene solution is passed through alumina (500 g), and the eluted solution is concentrated to obtain the compound (1) at a yield of 57.4 g, 81.2%. It is recrystallized in n-hexane to give the purified product (55 g) in the purple crystalline form.
Quantity
61.5 g
Type
reactant
Reaction Step One
Quantity
61.9 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.